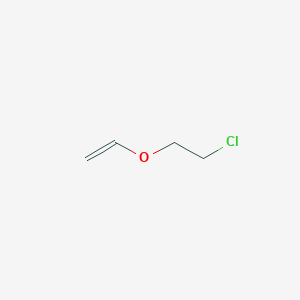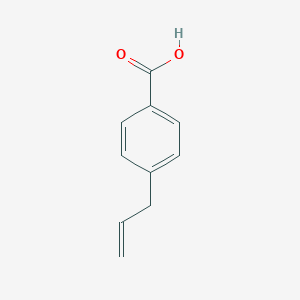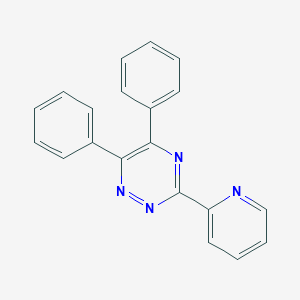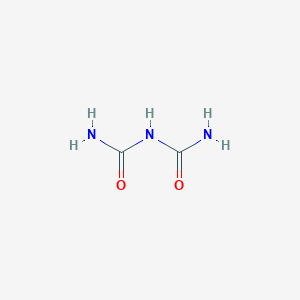
Biuret
Vue d'ensemble
Description
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards.
Biuret is a member of the class of condensed ureas that is the compound formed by the condensation of two molecules of urea; the parent compound of the this compound group of compounds. Used as a non-protein nitrogen source in ruminant feed.
Used as feed supplement for sheep and cattle since it is a good non-protein nitrogen source. In strongly alkaline solution this compound gives a violet color with copper sulfate.
Applications De Recherche Scientifique
Détection des protéines en biochimie
Le Biuret est essentiel au test du this compound, un dosage colorimétrique permettant de détecter les liaisons peptidiques, qui sont indicatives des protéines et des peptides . Ce test est basé sur le principe que, dans un environnement alcalin, les ions cuivriques du réactif de this compound se lient aux atomes d'azote des liaisons peptidiques, formant un complexe de couleur violette.
Analyse quantitative des protéines
La méthode du this compound est également utilisée dans l'analyse quantitative des protéines. Elle est utilisée pour mesurer les concentrations de protéines dans les fluides biologiques, l'intensité du changement de couleur étant corrélée à la quantité de protéines .
Chimie clinique
En chimie clinique, une méthode de this compound modifiée fournit des mesures quantitatives des protéines dans l'urine, ce qui est crucial pour détecter la néphrotoxicité lors des essais cliniques de nouveaux médicaments .
Mécanisme D'action
Target of Action
Biuret primarily targets peptide bonds in proteins . Peptide bonds are the covalent bonds that link amino acids together in a protein. They are formed between the carbon atom (C1) of one amino acid and the nitrogen atom (N2) of an adjacent amino acid .
Mode of Action
This compound interacts with its targets, the peptide bonds, through a colorimetric reaction. In an alkaline environment, the cupric ions (Cu+2) present in the this compound reagent bind to the nitrogen atoms in the peptide bonds of proteins, forming a violet-colored copper coordination complex . This is the basis of the this compound test, which is widely used for the identification of proteins and amino acids .
Biochemical Pathways
The this compound test is a part of the biochemical pathway used to detect the presence of proteins. The nitrogen atom in a peptide bond of proteins and peptides contains unshared electrons. These unshared electrons of the peptide bonds can be used by cupric ion (Cu+2) present in the this compound reagent to form a violet or purple-colored complex . This reaction is used to confirm the presence of proteins in a sample .
Result of Action
The result of this compound’s action is a color change from blue to purple or violet in the presence of proteins . This color change is due to the formation of a violet-colored copper coordination complex when the cupric ions in the this compound reagent bind to the nitrogen atoms in the peptide bonds of proteins .
Action Environment
The action of this compound is influenced by the environment in which it is used. The reaction in the this compound test is a colorimetric reaction where the result is indicated by a color change from blue to purple or violet. This reaction occurs in an alkaline environment . Therefore, the pH of the environment is a crucial factor in the efficacy of this compound’s action. Additionally, the presence of buffers, such as Tris and ammonia, can interfere with this assay, rendering it inappropriate for protein samples purified from ammonium sulfate precipitation .
Safety and Hazards
Orientations Futures
While the Biuret test is a well-established method for detecting the presence of peptide bonds, there is ongoing research into the biochemical characterization of the this compound hydrolase (BiuH) from the cyanuric acid catabolism pathway . This research could lead to new insights into the mechanism of action of BiuH and its role in the degradation of cyanuric acid.
Relevant Papers
The paper titled “this compound—A Crucial Reaction Intermediate for Understanding Urea Pyrolysis To Form Carbon Nitrides: Crystal-Structure Elucidation and In Situ Diffractometric, Vibrational and Thermal Characterisation” provides a detailed analysis of the crystal structure of this compound . Another paper titled “Structural and biochemical characterization of the this compound hydrolase (BiuH) from the cyanuric acid catabolism pathway of Rhizobium leguminasorum bv. viciae 3841” discusses the biochemical characterization of BiuH .
Analyse Biochimique
Biochemical Properties
The Biuret test is used to detect the presence of peptide bonds, which are covalent bonds between the carbon number one (C1) of one amino acid and nitrogen number two (N2) of an adjacent amino acid . The nitrogen atom in a peptide bond of proteins and peptides contains unshared electrons. These unshared electrons of the peptide bonds, in an alkaline environment, can be used by cupric ion (Cu +2) present in the this compound reagent to form a violet or purple-colored complex .
Cellular Effects
The this compound test is used to detect the presence of proteins in biological fluids . Proteins play a crucial role in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The presence of proteins, as detected by the this compound test, indicates the functioning of these processes.
Molecular Mechanism
The this compound test works on the principle of colorimetric reaction. In an alkaline environment, the cupric (Cu +2) ions in the this compound reagent bind to the nitrogen atoms in the peptide bonds of proteins forming a violet-colored copper coordination complex .
Temporal Effects in Laboratory Settings
The this compound test is a qualitative test and can only state the presence or absence of peptide bonds but demonstrate nothing about the exact quantity and type of proteins . It is used in labs to detect the presence of peptides or proteins in a sample over time.
Dosage Effects in Animal Models
The this compound test is used for the quantitative determination of high protein concentration in serum and other biological fluids . The determination of lower levels of proteins requires more sensitive methods .
Propriétés
IUPAC Name |
carbamoylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJMTUPIZMNBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2026783 | |
| Record name | Imidodicarbonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White hygroscopic solid; [HSDB] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Imidodicarbonic diamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidodicarbonic diamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5612 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
SOL IN 100 G WATER: 2.01 G @ 25 °C, 7 G @ 50 °C, 20 G @ 75 °C, 53.5 G @ 105.5 °C; FREELY SOL IN ALCOHOL; VERY SLIGHTLY SOL IN ETHER | |
| Record name | IMIDODICARBONIC DIAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.467 @ -5 °C/4 °C | |
| Record name | IMIDODICARBONIC DIAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
ELONGATED PLATES FROM ETHANOL, NEEDLES FROM WATER CRYSTALLIZING WITH 1 MOLECULE OF WATER PER MOLECULE OF COMPD, WHITE NEEDLES | |
CAS No. |
108-19-0 | |
| Record name | Biuret | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biuret | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Biuret | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Imidodicarbonic diamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Imidodicarbonic diamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2026783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biuret | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.236 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDODICARBONIC DIAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89LJ369D1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | IMIDODICARBONIC DIAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
190 °C, DECOMP | |
| Record name | IMIDODICARBONIC DIAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

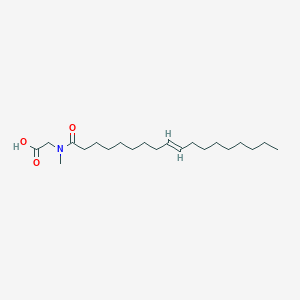
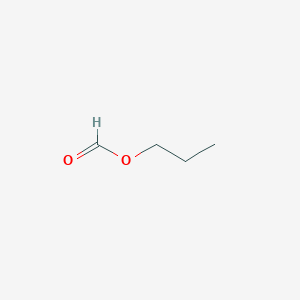

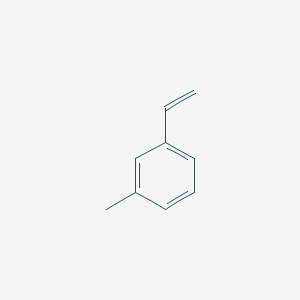
![Tribenzo[de,kl,rst]pentaphene](/img/structure/B89683.png)

